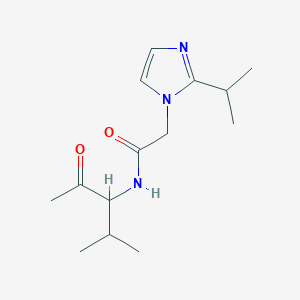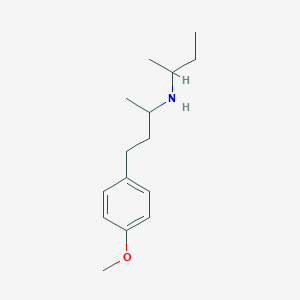
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide, also known as MPI-0479605, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research for this compound is in the field of cancer treatment. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells by blocking the activity of a protein called PAK4, which is involved in cell proliferation and survival.
In addition to its potential use in cancer treatment, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has also been studied for its effects on the immune system. Studies have shown that this compound can modulate the activity of immune cells, such as T cells and dendritic cells, which play a critical role in the body's immune response.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide involves the inhibition of PAK4, a protein that is involved in cell proliferation and survival. By blocking the activity of PAK4, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells and promote cell death. Additionally, this compound can modulate the activity of immune cells, which can enhance the body's immune response.
Biochemical and Physiological Effects
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, this compound has also been shown to have anti-inflammatory properties. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit the activity of PAK4, without affecting the activity of other proteins. Additionally, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One of the limitations of using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells and animals in a controlled manner. Additionally, the synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can be challenging, which can limit its availability for research.
Direcciones Futuras
There are a number of future directions for research on N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide. One area of research is in the development of new cancer therapies that target PAK4. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, which makes it a promising candidate for further research.
Another area of research is in the development of new immunotherapies that modulate the activity of immune cells. N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have immunomodulatory effects, which could be useful in the development of new treatments for autoimmune diseases and other immune-related disorders.
Conclusion
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells, modulate the activity of immune cells, and have anti-inflammatory properties. While there are limitations to using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments, its specificity for PAK4 and low toxicity make it a promising candidate for further research. There are a number of future directions for research on this compound, including the development of new cancer therapies and immunotherapies.
Métodos De Síntesis
The synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 2-methyl-4-oxopentanoic acid, which is reacted with thionyl chloride to form 2-methyl-4-oxopentanoyl chloride. This intermediate is then reacted with 2-(2-propan-2-ylimidazol-1-yl)acetic acid to form the final product, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide.
Propiedades
IUPAC Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9(2)13(11(5)18)16-12(19)8-17-7-6-15-14(17)10(3)4/h6-7,9-10,13H,8H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHUDQULKBAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)NC(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)